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determining optimal Phenamil methanesulfonate dosage for in vivo studies

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Compound of Interest

Compound Name: Phenamil methanesulfonate

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Technical Support Center: Phenamil Methanesulfonate In Vivo Dosing

Welcome to the technical support center for the in vivo application of **Phenamil methanesulfonate**. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for **Phenamil methanesulfonate** in in vivo studies?

A1: Based on published literature, a starting point for in vivo studies in rats is in the range of 15 to 30 mg/kg per day, administered via continuous subcutaneous infusion.[1] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Q2: What is the primary mechanism of action of **Phenamil methanesulfonate** in vivo?

A2: **Phenamil methanesulfonate** is a potent inhibitor of the epithelial sodium channel (ENaC). [1] It is an analog of amiloride but is more potent and its effects are less reversible.[1] In the







context of pulmonary hypertension, it has been shown to activate the calcineurin-NFAT signaling pathway and promote the bone morphogenetic protein (BMP) signaling pathway.

Q3: How should I prepare Phenamil methanesulfonate for in vivo administration?

A3: Phenamil methanesulfonate is sparingly soluble in aqueous solutions.[2] For subcutaneous infusion, it can be dissolved in a vehicle such as a mixture of DMSO and PBS (pH 7.2).[2] One source suggests a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS.[2] Another source indicates solubility in DMSO at ≥5 mg/mL (with warming) and in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin at 2.5 mg/mL. It is insoluble in water and 0.1 M HCl. It is recommended to prepare fresh solutions and not to store aqueous solutions for more than one day.[2]

Q4: Are there any known toxicities or adverse effects of **Phenamil methanesulfonate** in vivo?

A4: There is limited publicly available information on the in vivo toxicity and LD50 of **Phenamil methanesulfonate**. As with any experimental compound, it is essential to conduct thorough safety and tolerability studies in your animal model. Monitor animals closely for any signs of adverse effects.

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution	
Precipitation of Phenamil methanesulfonate in solution	- Low solubility in the chosen vehicle Temperature fluctuations.	- Increase the proportion of the organic solvent (e.g., DMSO) in your vehicle, but be mindful of potential solvent toxicity Consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin Prepare the solution fresh before each use and maintain it at a stable temperature.	
Lack of efficacy at the initial dose	- Insufficient dosage for the specific animal model or disease state Poor bioavailability with the chosen administration route Rapid metabolism or clearance of the compound.	- Perform a dose-escalation study to determine the optimal effective dose Consider alternative administration routes that may offer better bioavailability Analyze pharmacokinetic parameters (e.g., plasma concentration) to assess drug exposure.	
Observed adverse effects in animals	- The dose may be too high, leading to off-target effects or toxicity The vehicle used for administration may be causing adverse reactions.	- Reduce the dosage and re- evaluate the therapeutic window Run a vehicle-only control group to rule out any effects from the administration vehicle Closely monitor animals for specific signs of toxicity and perform histopathological analysis if necessary.	

Experimental Protocols

Detailed Methodology for In Vivo Administration in a Rat Model of Pulmonary Hypertension



This protocol is summarized from a study investigating the effect of **Phenamil methanesulfonate** on chronic-hypoxia-induced pulmonary artery hypertension (PAH) in rats.[1]

- · Animal Model: Male Sprague-Dawley rats.
- Induction of PAH: Rats are exposed to chronic hypoxia (10% O2) for a specified duration (e.g., 21 days).
- Drug Preparation: Phenamil methanesulfonate is dissolved in a suitable vehicle for continuous subcutaneous infusion.
- Administration:
 - Method: Continuous subcutaneous infusion using osmotic minipumps.
 - Dosage: 15 or 30 mg/kg/day.[1]
 - Infusion Rate: 1 μL/h.[1]
 - Duration: 21 days.[1]
- Outcome Measures:
 - Assessment of pulmonary artery pressure.
 - Evaluation of right ventricular hypertrophy.
 - Histological analysis of pulmonary vascular remodeling.
 - Molecular analysis of signaling pathways (e.g., mRNA levels of SMA, SM22, Id3, and Trb3 in lung tissue).

Data Summary

In Vivo Dosage of Phenamil Methanesulfonate



Animal Model	Indication	Administr ation Route	Dosage	Duration	Outcome	Referenc e
Rat (Sprague- Dawley)	Chronic Hypoxia- Induced Pulmonary Artery Hypertensi on	Continuous Subcutane ous Infusion	15 mg/kg/day	21 days	Reduced pulmonary hypertensi on and vascular remodeling	[1]
Rat (Sprague- Dawley)	Chronic Hypoxia- Induced Pulmonary Artery Hypertensi on	Continuous Subcutane ous Infusion	30 mg/kg/day	21 days	Reduced pulmonary hypertensi on and vascular remodeling	[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Phenamil in Pulmonary Vascular Remodeling

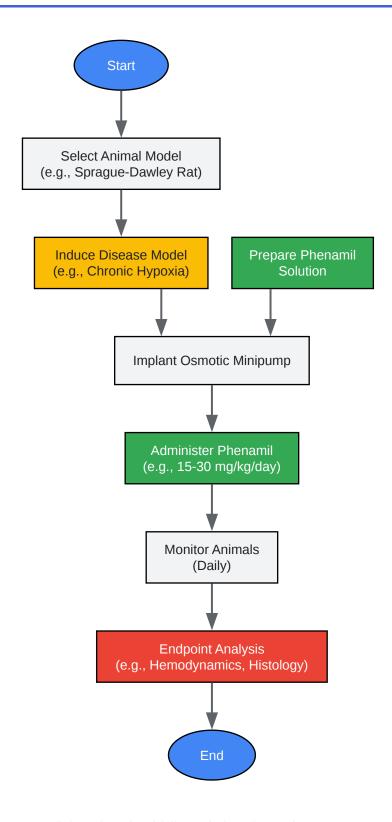


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Caption: Phenamil's mechanism in attenuating pulmonary vascular remodeling.

Experimental Workflow for In Vivo Phenamil Study





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Caption: Workflow for a typical in vivo study using Phenamil.



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